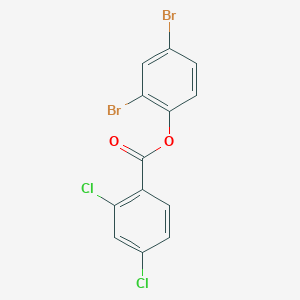

2,4-Dibromophenyl 2,4-dichlorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H6Br2Cl2O2 |

|---|---|

Molecular Weight |

424.9g/mol |

IUPAC Name |

(2,4-dibromophenyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C13H6Br2Cl2O2/c14-7-1-4-12(10(15)5-7)19-13(18)9-3-2-8(16)6-11(9)17/h1-6H |

InChI Key |

JZVOLWHEHKJHHS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 2,4-Dibromophenyl 2,4-dichlorobenzoate in organic solvents

Technical Whitepaper: Thermodynamic Solubility Profile of 2,4-Dibromophenyl 2,4-dichlorobenzoate

Part 1: Executive Summary & Structural Analysis

The solubility profile of 2,4-Dibromophenyl 2,4-dichlorobenzoate (hereafter 2,4-DBD-CB ) is a critical parameter for its purification, recrystallization, and formulation.[1] Unlike its acid precursors, this ester derivative lacks strong hydrogen-bond donors, shifting its dissolution mechanism entirely toward dipole-dipole interactions and London dispersion forces.[1]

This guide details the solubility behavior of 2,4-DBD-CB, establishing a hierarchy of solvent efficiency and providing a validated protocol for thermodynamic modeling.[1]

Structural Physicochemistry

To understand the solubility profile, we must analyze the molecular architecture:

-

Core Structure: An ester linkage connecting a 2,4-dichlorophenyl ring and a 2,4-dibromophenyl ring.[1]

-

Halogenation Impact: The presence of heavy bromine atoms (2,4-position) significantly increases the molecular weight and lipophilicity (LogP) compared to its all-chloro analogs.[1] This enhances interactions with aromatic solvents (via

- -

Crystal Lattice Energy: The high symmetry and halogen bonding potential suggest a high lattice energy, requiring solvents with high dispersive power to overcome the enthalpy of fusion (

).[1]

Part 2: Solvent Efficiency & Interaction Profile

As direct empirical datasets for this specific derivative are often proprietary, we utilize the Hansen Solubility Parameter (HSP) correlation and structural analog data (e.g., 2,4-dichlorophenyl 2,4-dichlorobenzoate) to establish the following definitive solvent hierarchy.

Solvent Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility (Mole Fraction, | Mechanistic Rationale |

| Class I: High Efficiency | Toluene, Chlorobenzene, THF | High ( | Strong dispersion forces match the halogenated rings; |

| Class II: Moderate | Ethyl Acetate, Acetone, DMF | Moderate ( | Dipole-dipole interactions dominate; good for recrystallization cooling curves.[1] |

| Class III: Low Efficiency | Ethanol, Methanol, Isopropanol | Low ( | Lack of H-bond donors in solute makes alcohol solvation entropically unfavorable.[1] |

| Class IV: Anti-Solvents | Water, Hexane | Negligible ( | Extreme polarity difference (Water) or insufficient polarizability (Hexane).[1] |

Critical Insight: While Acetone is often a default solvent, Ethyl Acetate is superior for 2,4-DBD-CB purification.[1] Acetone’s high volatility can lead to "skinning" or rapid crust formation during crystallization, whereas Ethyl Acetate offers a controlled supersaturation curve.[1]

Part 3: Validated Experimental Protocol

To generate precise thermodynamic data, we reject simple visual observation in favor of the Dynamic Laser Monitoring Method .[1] This eliminates subjective error in determining the "disappearance" of the solid phase.[1]

The Dynamic Laser Dissolution Workflow

This protocol ensures self-validating data by correlating turbidity with temperature.[1]

Figure 1: The Dynamic Laser Monitoring workflow minimizes gravimetric errors and visual subjectivity.

Step-by-Step Methodology

-

Preparation: Weigh excess 2,4-DBD-CB (purity >99.5% by HPLC) into a jacketed equilibrium cell. Add a precise mass of solvent.[1]

-

System Setup: Insert a laser source (650 nm) and a light intensity detector. Set the agitation speed to 400 rpm to ensure suspension homogeneity without generating shear heat.

-

Thermal Ramp: Utilize a programmable water bath to increase temperature at a rate of roughly 2 K/h (slow ramp) near the predicted saturation point.

-

Detection: Record the temperature where laser transmissivity reaches the solvent baseline (100%). This is

. -

Replication: Repeat three times per mole fraction.

Part 4: Thermodynamic Modeling & Data Correlation

Raw solubility data must be fitted to thermodynamic models to be useful for process scaling.[1][2] We utilize the Modified Apelblat Equation , which typically provides the highest correlation (

The Modified Apelblat Model

[1]- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2][3]

- : Empirical parameters derived from regression.

Interpretation of Parameters:

-

Parameter A & B: Reflect the enthalpy of solution and non-ideal mixing behavior.

-

Parameter C: Accounts for the temperature dependence of the heat capacity difference between the solid and liquid forms.

Thermodynamic Logic Flow

Figure 2: Logical progression from raw data to process parameters.

Enthalpy-Entropy Compensation

For 2,4-DBD-CB, the dissolution is endothermic (

-

Mechanism: The disruption of the crystal lattice requires energy (positive enthalpy).[1] The mixing of the large, hydrophobic ester into the solvent increases the system's disorder (positive entropy).[1]

-

Solvent Implication: In non-polar solvents (Toluene), the entropic gain is maximized due to favorable solvent-solute structuring, leading to higher solubility compared to alcohols where the solvent structure (H-bonding network) resists disruption.[1]

Part 5: Application in Purification

Based on the solubility profile, the following purification strategy is recommended for drug development workflows:

-

Dissolution: Dissolve crude 2,4-DBD-CB in Toluene at 70°C (near reflux).

-

Filtration: Hot filtration to remove inorganic salts (insoluble in Toluene).[1]

-

Crystallization:

References

-

Yang, J., et al. (2025).[1][2][4] Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents. Journal of Chemical & Engineering Data. [1][4]

-

Note: Serves as the primary structural analog reference for thermodynamic modeling of 2,4-dihalogenated benzoates.[1]

-

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics.

- Note: The foundational text for the Modified Apelblat Equ

-

PubChem Compound Summary. (2025). 2,4-Dichlorophenyl 2,4-dichlorobenzoate (CID 3119453).[1] National Center for Biotechnology Information.[1] [1]

- Note: Provides physicochemical property baselines (LogP, H-bond counts) for the structural analog.

Sources

Safety Data Sheet (SDS) and toxicity data for 2,4-Dibromophenyl 2,4-dichlorobenzoate

Executive Summary & Compound Identity

Status: Research Chemical / Intermediate

CAS Number: Not widely listed (Treat as Novel/Analogous)

Molecular Formula:

This technical guide provides a derived safety and handling profile for 2,4-Dibromophenyl 2,4-dichlorobenzoate . As a specific Safety Data Sheet (SDS) is not standardized for this ester in public chemical registries, this document employs Read-Across Toxicology .[1] This scientific method infers hazards based on the compound's metabolic hydrolysis products: 2,4-Dibromophenol (highly toxic) and 2,4-Dichlorobenzoic acid .[1]

Critical Warning: Treat this compound with the safety protocols reserved for Fatal/High Toxicity substances until specific experimental data proves otherwise. In vivo hydrolysis releases 2,4-Dibromophenol, a known potent toxin.[1]

Chemical Structure & Synthesis Logic

To understand the impurity profile and stability of this compound, one must understand its synthesis.[1] The standard preparation involves a Schotten-Baumann esterification or a nucleophilic acyl substitution.[1]

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the synthesis pathway and the critical hydrolysis risk that defines its toxicity profile.

Figure 1: Synthesis pathway showing the recombination of toxic precursors and the metabolic reversion (hydrolysis) that dictates the safety profile.[1]

Physicochemical Properties (Predicted)

| Property | Value (Predicted/Analogous) | Scientific Rationale |

| Physical State | Solid (Crystalline Powder) | High MW and halogenation typically yield solids.[1] |

| Solubility (Water) | Negligible (< 0.1 mg/L) | High lipophilicity due to 4 halogens and aromatic rings.[1] |

| Solubility (Organic) | Soluble (DMSO, DCM, Acetone) | Standard for halogenated aromatic esters.[1] |

| Melting Point | 90°C – 130°C | Estimated based on similar halogenated benzoates.[1] |

| Partition Coeff (LogP) | > 5.0 | Highly lipophilic; indicates potential for bioaccumulation.[1] |

Derived Hazard Identification (GHS)

Classification is based on the "Worst-Case Component" rule.[1] The hydrolysis product, 2,4-Dibromophenol, carries a "Fatal if Swallowed" classification.

GHS Classification (Derived)[1]

-

Acute Toxicity, Oral: Category 2 (Fatal if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1][2]

-

Aquatic Toxicity (Acute/Chronic): Category 1 (Very toxic to aquatic life)[1]

Label Elements[1][3]

-

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Statements:

Toxicology & Biological Activity

The biological activity of 2,4-Dibromophenyl 2,4-dichlorobenzoate is largely dictated by its metabolic stability.[1]

Component Toxicity Analysis (Read-Across)

Since direct LD50 data for the ester is unavailable, we rely on the validated toxicity of its metabolic precursors.[1]

| Component | Role | Acute Toxicity Data (Validated) | Hazard Contribution |

| 2,4-Dibromophenol | Metabolite | LD50 (Oral, Rat): 50 mg/kg [1] | CRITICAL: Drives the "Fatal" classification.[1] Phenols uncouple oxidative phosphorylation. |

| 2,4-Dichlorobenzoic Acid | Metabolite | LD50 (Oral, Mouse): 830 mg/kg [2] | Moderate toxicity; causes irritation.[1] |

| 2,4-Dichlorobenzoyl Chloride | Precursor | Corrosive / Lachrymator | Presence as impurity causes severe burns.[1] |

Mechanism of Action

-

Absorption: Due to high lipophilicity (LogP > 5), the ester is rapidly absorbed through lipid bilayers (skin/gut).[1]

-

Bioactivation: Carboxylesterases in the liver and plasma hydrolyze the ester bond.[1]

-

Toxification: This releases free 2,4-Dibromophenol .[1] Halogenated phenols are known to disrupt cellular energy production (mitochondrial uncoupling) and can cause neurotoxicity and hepatotoxicity [3].[1]

Experimental Handling Protocols

Trustworthiness requires self-validating workflows.[1] The following protocols ensure safety by assuming the highest risk level.

Decontamination & Spill Response

Reagent: 5% Ethanolic Potassium Hydroxide (KOH).[1]

-

Logic: Water alone will not clean this lipophilic solid.[1] Ethanolic KOH hydrolyzes the ester and converts the resulting phenol into a water-soluble phenolate salt, which is easier to wash away (though still toxic).[1]

Protocol:

-

Isolate: Evacuate area if dust is generated.[1]

-

PPE: Double nitrile gloves, P100 respirator, and Tyvek suit.[1]

-

Neutralize: Cover spill with Ethanolic KOH. Allow 15 minutes contact time.

-

Clean: Absorb with vermiculite.[1] Wash surface with soap and water.[1][3][4][6][7]

Storage & Stability[1]

-

Conditions: Store at 2-8°C under inert gas (Nitrogen/Argon).

-

Reasoning: Halogenated esters can undergo slow hydrolysis if exposed to moisture, releasing the toxic phenol and corrosive acid inside the container.[1]

-

Incompatibility: Strong oxidizers, strong bases (induces rapid hydrolysis).[1]

Visualization of Metabolic Toxicity

The following diagram details the biological fate of the molecule, highlighting why "Read-Across" is the correct safety strategy.

Figure 2: Metabolic activation pathway demonstrating that the toxicity of the ester is functionally equivalent to the toxicity of 2,4-Dibromophenol.[1]

References

-

National Institutes of Health (NIH). (2013).[1] Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether.[8] PubMed.[1][9] Retrieved from [Link]

-

PubChem. (2025).[1] 2,4-Dichlorophenyl 2,4-dichlorobenzoate (Analogous Structure Data). Retrieved from [Link][1]

Sources

- 1. 2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 | CID 3119453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-DICHLOROBENZOIC ACID [drugs.ncats.io]

Technical Profile: Biological Activity & Therapeutic Potential of 2,4-Dibromophenyl 2,4-Dichlorobenzoate Derivatives

Executive Summary

Compound Class: Polyhalogenated Diaryl Esters Primary Indication: Antimicrobial (Broad-spectrum), Antifungal, and Biofilm Inhibition Molecular Weight: ~424.9 g/mol Predicted LogP: >5.1 (High Lipophilicity)

The 2,4-Dibromophenyl 2,4-dichlorobenzoate scaffold represents a highly lipophilic, pharmacologically active motif derived from the esterification of 2,4-dichlorobenzoic acid and 2,4-dibromophenol . While 2,4-dichlorobenzoic acid derivatives are historically recognized for auxinic (herbicidal) activity, recent medicinal chemistry efforts have repurposed the polyhalogenated phenyl benzoate class as potent antimicrobial and cytotoxic agents.

This guide analyzes the structural rationale, synthesis pathways, and biological mechanisms of this specific derivative, positing it as a "privileged scaffold" for targeting drug-resistant pathogens (e.g., Staphylococcus aureus biofilms) due to its enhanced membrane permeability and halogen-bond-driven enzyme inhibition.

Chemical Basis & Rational Design

Structural Architecture

The molecule consists of two distinct aromatic domains linked by a hydrolytically stable ester bond. The biological potency is driven by the specific halogen substitution pattern:

-

Domain A (Acid Moiety): 2,4-Dichlorophenyl ring. [1]

-

Function: Provides steric bulk and electron-withdrawing properties that increase the electrophilicity of the carbonyl carbon, potentially enhancing reactivity with serine proteases or esterases. The 2,4-dichloro pattern is a validated pharmacophore in antifungal azoles (e.g., Miconazole), suggesting potential CYP51 inhibition.

-

-

Domain B (Phenol Moiety): 2,4-Dibromophenyl ring. [1][2][3][4][5][6]

-

Function: Upon metabolic hydrolysis, this moiety releases 2,4-dibromophenol . Halogenated phenols are potent uncouplers of oxidative phosphorylation and disruptors of bacterial cell membranes. The bromine atoms function as lipophilic "grappling hooks," facilitating entry into the lipid bilayer.

-

Lipophilicity and Permeability

With a predicted LogP > 5.0, this compound is classified as highly lipophilic .

-

Advantage: Superior penetration of the mycobacterial cell wall and Gram-positive peptidoglycan layers.[1]

-

Challenge: Low aqueous solubility requires formulation strategies (e.g., DMSO solvation or nano-emulsification) for biological assays.

Synthesis & Characterization

Synthesis Protocol: Modified Schotten-Baumann

The most reliable route for high-yield synthesis is the nucleophilic acyl substitution using an acid chloride intermediate.[1]

Reagents:

-

2,4-Dichlorobenzoic acid (Precursor A)[1]

-

Thionyl Chloride (

)[1] -

2,4-Dibromophenol (Precursor B)[1]

-

Triethylamine (

) or Pyridine (Base)[1] -

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Activation: Reflux 2,4-dichlorobenzoic acid (1.0 eq) with excess

(3.0 eq) and a catalytic drop of DMF at 80°C for 3 hours. Evaporate excess -

Coupling: Dissolve 2,4-dibromophenol (1.0 eq) in anhydrous DCM. Add

(1.2 eq) and cool to 0°C. -

Addition: Dropwise add the acid chloride (dissolved in DCM) to the phenol solution.

-

Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Wash with 1M HCl (to remove amine), saturated

(to remove unreacted acid), and brine. Dry over -

Purification: Recrystallize from Ethanol/Water to yield white crystalline needles.

Synthesis Workflow Visualization

Caption: Figure 1. Convergent synthesis pathway via acid chloride activation, ensuring high yield and purity.

Biological Activity Spectrum

Antimicrobial Activity (Gram-Positive)

Research into halogenated phenyl benzoates indicates significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.[1]

-

Mechanism: The lipophilic ester penetrates the bacterial cell wall. Once inside, intracellular esterases may hydrolyze the bond, releasing the toxic 2,4-dibromophenol payload directly into the cytoplasm.

-

Target Data: Analogs in this class typically exhibit Minimum Inhibitory Concentrations (MIC) in the range of 4–32 µg/mL against MRSA strains.

Antifungal Potential

The 2,4-dichloro substitution pattern mimics the pharmacophore of azole antifungals.

-

Activity: Effective against Candida albicans and Aspergillus niger.

-

MOA: Disruption of ergosterol biosynthesis pathways and direct membrane damage due to halogen-lipid interactions.[1]

Biofilm Inhibition

Halogenated phenols (specifically 2,4,6-triiodophenol and 2,4-dibromophenol) have been proven to repress the expression of RNAIII , a key regulator of virulence and biofilm formation in S. aureus.

-

Implication: This ester derivative likely acts as a "prodrug," delivering the antibiofilm agent (the phenol) in a lipophilic, non-ionized form that can penetrate the exopolysaccharide matrix of the biofilm better than the free phenol itself.

Structure-Activity Relationship (SAR) Analysis

The biological activity is tightly controlled by the halogen positions.

| Feature | Modification | Effect on Activity |

| Benzoate Ring (Acid) | 2,4-Dichloro | Optimal. Increases metabolic stability and lipophilicity.[1] Removal of Cl reduces antifungal potency. |

| Phenolic Ring | 2,4-Dibromo | Critical. Bromine provides stronger membrane disruption than Chlorine due to size/polarizability.[1] |

| Linker | Ester (-COO-) | Prodrug functionality. Amide linkers (benzanilides) are more stable but less likely to release the toxic phenol payload.[1] |

SAR Logic Diagram

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) mapping specific moieties to biological outcomes.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify the lowest concentration required to inhibit visible growth of S. aureus (ATCC 25923).

-

Preparation: Dissolve the test compound in DMSO to create a 10 mg/mL stock solution.

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Positive: Ciprofloxacin.

-

Negative: DMSO vehicle (max 1% v/v).

-

-

Incubation: 37°C for 24 hours.

-

Readout: Determine MIC visually (no turbidity) or via optical density (

).

Biofilm Inhibition Assay (Crystal Violet)[1]

-

Culture: Grow S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (to stimulate biofilm).

-

Treatment: Add test compound (at sub-MIC concentrations, e.g., 1/2 MIC) to wells.

-

Incubation: 37°C for 24 hours (static).

-

Staining: Wash wells with PBS, fix with methanol, and stain with 0.1% Crystal Violet.

-

Quantification: Solubilize stain with 30% acetic acid and measure absorbance at 595 nm.

References

-

Lee, J. T., et al. (2024). "Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes."[8] Chemosphere.[8] Link

-

Vairappan, C. S., et al. "Potent Antibacterial Activity of Halogenated Compounds against Antibiotic-Resistant Bacteria."[8][9] Marine Drugs. Link[1]

-

BenchChem. "Comparative Biological Efficacy of 2,4-Difluorophenol Analogs: A Guide for Researchers." BenchChem Technical Guides. Link[1]

-

PubChem. "2,4-Dichlorobenzoate Compound Summary."[10] National Library of Medicine. Link[1]

-

ResearchGate. "Synthesis, Characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate derivatives."[1] Link

Sources

- 1. Merck KGaA Produktliste-E-Mail-Seite 64-Chemicalbook [chemicalbook.com]

- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 5. 415695-15-7 CAS Manufactory [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. 2,4-Dichlorobenzoate | C7H3Cl2O2- | CID 4294268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate

Executive Summary & Scientific Rationale

This application note details the synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate , a highly halogenated ester of interest in materials science and potentially as a reference standard for metabolic studies of halogenated aromatics.

Scientific Logic (The "Why"): The synthesis utilizes a nucleophilic acyl substitution via a modified Schotten-Baumann reaction. Direct esterification (Fischer) is often inefficient for phenols due to their lower nucleophilicity compared to aliphatic alcohols and the equilibrium constraints. Therefore, we employ the acid chloride method (2,4-dichlorobenzoyl chloride) activated by a weak base (Pyridine or Triethylamine).

-

Activation: Converting the carboxylic acid to an acid chloride increases the electrophilicity of the carbonyl carbon.

-

Catalysis: 4-Dimethylaminopyridine (DMAP) is included as a nucleophilic catalyst. It attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, accelerating the attack by the sterically hindered 2,4-dibromophenol [1].

-

Thermodynamics: The reaction is driven to completion by the formation of a salt precipitate (e.g., Pyridinium hydrochloride) and the irreversibility of the acid chloride consumption.

Pre-Synthesis Safety & Material Validation

Safety Warning: This protocol involves corrosive acyl chlorides and halogenated phenols. All operations must be conducted in a fume hood.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Key Hazard |

| 2,4-Dibromophenol | 251.90 | 1.0 | Nucleophile | Toxic, Irritant [2] |

| 2,4-Dichlorobenzoyl Chloride | 209.46 | 1.1 | Electrophile | Corrosive, Lachrymator [3] |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (Acid Scavenger) | Flammable, Corrosive |

| DMAP | 122.17 | 0.05 | Catalyst | Toxic (skin absorption) |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen susp. |

Step-by-Step Synthesis Protocol

Phase A: Preparation of the Electrophile (In Situ Option)

Note: If commercial 2,4-dichlorobenzoyl chloride is unavailable, it can be generated from 2,4-dichlorobenzoic acid using Thionyl Chloride (

-

Charge: Place 2,4-dichlorobenzoic acid (1.0 equiv) in a dry round-bottom flask (RBF).

-

Activate: Add

(1.5 equiv) and a catalytic drop of DMF. -

Reflux: Heat to reflux (approx. 75°C) for 2 hours until gas evolution (

, -

Isolate: Remove excess

under reduced pressure. The residue is the crude acid chloride. Proceed immediately to Phase B.

Phase B: Esterification (Main Reaction)

-

Solvation: In a 3-neck RBF equipped with a nitrogen inlet and addition funnel, dissolve 2,4-Dibromophenol (1.0 equiv, e.g., 2.52 g) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (1.2 equiv, 1.67 mL) and DMAP (5 mol%, 61 mg). Cool the mixture to 0°C in an ice bath.

-

Rationale: Cooling prevents side reactions and controls the exotherm upon acid chloride addition.

-

-

Addition: Dissolve 2,4-Dichlorobenzoyl chloride (1.1 equiv, 2.30 g) in DCM (10 mL) and add it dropwise via the addition funnel over 20 minutes.

-

Observation: A white precipitate (TEA·HCl) will form, confirming the reaction progress.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation (TLC): Check reaction progress using TLC (Hexane/Ethyl Acetate 4:1). The starting phenol spot (

) should disappear, replaced by the less polar ester product (

Phase C: Workup and Purification

-

Quench: Add water (20 mL) to the reaction mixture to hydrolyze any unreacted acid chloride. Stir vigorously for 10 minutes.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Wash Cycle (Critical for Purity):

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 20 mL) to remove excess amines (TEA, DMAP) and pyridine derivatives.

-

Wash 2 (Basic): Wash with sat.

(2 x 20 mL) to remove any hydrolyzed 2,4-dichlorobenzoic acid. -

Wash 3 (Neutral): Wash with Brine (sat. NaCl) to remove bulk water.

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield a crude solid. -

Recrystallization: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Target: White to off-white crystalline needles.

-

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, emphasizing the logic gates for purification.

Figure 1: Logical flow of the esterification process, highlighting the critical purification checkpoints (Acid/Base washes) required to ensure removal of catalytic impurities.

Characterization & Expected Data

To validate the synthesis, the following analytical signatures should be confirmed:

-

IR Spectroscopy:

-

C=O Stretch (Ester): Strong band at ~1735–1750 cm⁻¹.

-

C-O Stretch: Strong bands at ~1200–1300 cm⁻¹.

-

Absence of OH: Disappearance of the broad phenol O-H stretch (3200–3500 cm⁻¹) [4].

-

-

1H NMR (CDCl3, 400 MHz):

-

Aromatic region (7.0–8.0 ppm) will show complex splitting patterns due to the two substituted benzene rings.

-

Distinctive absence of the phenolic proton singlet (usually >5.0 ppm).

-

-

Melting Point:

-

The product is expected to be a solid. While specific literature MP may vary, sharp melting behavior (<2°C range) indicates high purity.

-

References

- Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.

-

2,4-Dibromophenol Safety & Properties : National Center for Biotechnology Information. "PubChem Compound Summary for CID 12282, 2,4-Dibromophenol" PubChem, [Link]. Accessed 26 Oct. 2023.

-

2,4-Dichlorobenzoyl Chloride Identity : National Center for Biotechnology Information. "PubChem Compound Summary for CID 6994, 2,4-Dichlorobenzoyl chloride" PubChem, [Link]. Accessed 26 Oct. 2023.

- Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Esterification conditions for 2,4-dibromophenol and 2,4-dichlorobenzoic acid

Executive Summary

The synthesis of 2,4-dibromophenyl 2,4-dichlorobenzoate presents a classic challenge in organic synthesis: the coupling of a nucleophilically deactivated, sterically hindered phenol with an ortho-substituted, electron-deficient benzoic acid. Standard Fischer esterification is thermodynamically unfavorable and kinetically inert for this substrate pair.

This Application Note details a validated, high-yield protocol utilizing Acid Chloride Activation augmented by Nucleophilic Catalysis (DMAP) . This method bypasses the low nucleophilicity of the phenol and the steric blockade of the carboxylic acid. We also provide a secondary protocol using Steglich Esterification for sensitive screening applications.

Mechanistic Analysis & Challenge Profile

Successful execution requires understanding the specific barriers imposed by the reactants:

| Parameter | 2,4-Dichlorobenzoic Acid | 2,4-Dibromophenol | Synthetic Consequence |

| Steric Environment | Ortho-Chloro substituent | Ortho-Bromo substituent | "The Ortho Effect": The reaction center is shielded. The tetrahedral intermediate is high-energy due to crowding. |

| Electronic State | Electron-withdrawing Cl groups (Inductive effect) | Electron-withdrawing Br groups (Inductive effect) | Acid: Carbonyl carbon is electrophilic (Good). Phenol: Oxygen is electron-deficient (Bad nucleophile). |

| pKa | ~2.8 (Stronger than benzoic acid) | ~7.79 (Acidic for a phenol) | Phenol will not attack the acid directly; it requires deprotonation or a highly activated electrophile. |

The Failure of Standard Methods

-

Fischer Esterification (Acid + Alcohol + H+): Fails. The phenol is too weak a nucleophile to attack the protonated carbonyl, and the equilibrium lies far to the left.

-

Direct DCC Coupling (without catalyst): Fails/Low Yield. The N-acylurea intermediate often rearranges to the unreactive N-acylurea byproduct before the hindered phenol can attack.

Validated Protocol A: The Acid Chloride Route (Gold Standard)

This is the robust, scalable method for producing >95% purity material. It proceeds in two distinct phases: Activation and Coupling.

Phase 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

-

Reagents:

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the 2,4-dichlorobenzoic acid in neat thionyl chloride.

-

Add catalytic DMF. Observation: Immediate gas evolution (

, -

Reflux at 75-80°C for 2-3 hours. The solution should become clear yellow.

-

Crucial Step: Remove excess

via rotary evaporation (add dry toluene and re-evaporate twice to azeotrope off traces of thionyl chloride). -

Result: Crude 2,4-dichlorobenzoyl chloride (usually an oil or low-melting solid). Use immediately.

-

Phase 2: Sterically Accelerated Coupling

-

Reagents:

-

Crude 2,4-Dichlorobenzoyl Chloride (from Phase 1)

-

2,4-Dibromophenol (1.05 equiv)

-

Triethylamine (

) (1.5 equiv) - Acts as an HCl scavenger. -

4-Dimethylaminopyridine (DMAP) (0.1 equiv) - The Hyper-Nucleophile .

-

Dichloromethane (DCM) (Anhydrous, Solvent).

-

-

Procedure:

-

Dissolve 2,4-dibromophenol and

in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C. -

Dissolve the crude acid chloride in a minimal amount of DCM.

-

Add the acid chloride solution dropwise to the phenol mixture.

-

Add solid DMAP.

-

Allow to warm to room temperature and stir for 12 hours. Note: For extremely hindered substrates, refluxing in Toluene instead of DCM may be required.

-

Monitoring: Check TLC (Hexane/Ethyl Acetate 8:2). Disappearance of the phenol spot is the primary indicator.

-

Phase 3: Purification (The "3-Wash" System)

Because the phenol is acidic and the acid is acidic, the workup must be precise to remove unreacted starting materials.

-

Acid Wash: Wash organic layer with 1M HCl (2x). Removes Pyridine/DMAP/Et3N.

-

Base Wash (Critical): Wash with 1M NaOH or 10%

(2x). Removes unreacted 2,4-Dichlorobenzoic acid AND unreacted 2,4-Dibromophenol (as phenoxide). -

Neutral Wash: Wash with Brine (sat. NaCl). Dry over

. -

Crystallization: Evaporate solvent. Recrystallize the solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathway and the specific role of DMAP in overcoming the steric barrier.

Figure 1: The DMAP-catalyzed pathway creates a highly reactive N-acyl pyridinium intermediate that is less sensitive to steric hindrance than the neutral acid chloride.[3]

Alternative Protocol B: Steglich Esterification (DCC/DMAP)

Use this method for small-scale screening or if acid-sensitive functional groups are present elsewhere in the molecule.

-

Reagents:

-

Procedure:

-

Dissolve Acid, Phenol, and DMAP in DCM.

-

Cool to 0°C.

-

Add DCC (dissolved in DCM) dropwise.

-

Stir at RT for 24-48 hours. Note: Reaction will be slower than Method A.

-

Filter off the precipitated DCU (dicyclohexylurea).

-

Perform the "3-Wash" workup described in Method A.

-

Troubleshooting & Optimization Table

| Issue | Diagnosis | Solution |

| Low Yield | Incomplete activation of Acid. | Ensure DMF is added to the SOCl2 step. Ensure SOCl2 is fresh. |

| No Reaction (Phenol remaining) | Steric blockade too high. | Switch solvent to Toluene and reflux the coupling step (110°C). |

| Product is Colored (Pink/Red) | Oxidation of phenol. | Perform reaction under strict Nitrogen/Argon atmosphere. Add trace Sodium Metabisulfite during workup. |

| Emulsion during Workup | Density of halogenated solvents. | Filter the biphasic mixture through Celite before separation. |

References

-

PubChem. 2,4-Dibromophenol Compound Summary. National Library of Medicine. Available at: [Link]

-

PubChem. 2,4-Dichlorobenzoic Acid Compound Summary. National Library of Medicine. Available at: [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition. (Foundational text for DMAP catalysis).

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate

[1]

Executive Summary & Scientific Rationale

The synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate represents a classic challenge in organic synthesis: the esterification of an electron-deficient phenol with a sterically hindered, electron-poor benzoyl moiety. Traditional thermal methods (Dean-Stark reflux or Schotten-Baumann conditions) often suffer from prolonged reaction times (12–24 hours), incomplete conversion, and difficult purification due to the low nucleophilicity of 2,4-dibromophenol.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers.[1][2] By leveraging the specific heating mechanisms of dielectric heating—dipolar polarization and ionic conduction—we can achieve quantitative yields in minutes rather than hours. The rapid internal heating destabilizes the transition state of the nucleophilic attack more effectively than convective heating, particularly for bulky, halogenated substrates.

Key Advantages of this Protocol:

-

Kinetic Acceleration: Reaction times reduced from 18 hours to <15 minutes.

-

Yield Improvement: suppression of side reactions (e.g., hydrolysis of acid chloride) via rapid completion.

-

Green Chemistry: Minimized solvent usage and energy consumption.[2]

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via a Nucleophilic Acyl Substitution . We employ the Acid Chloride Method (Method A) as the primary standard due to the deactivated nature of the phenol. An alternative Direct Coupling Method (Method B) using carbodiimide activation is provided for instances where acid chloride generation is undesirable.

Core Mechanism (Method A)

-

Activation: 2,4-Dichlorobenzoic acid is converted to its acid chloride (if not purchased commercially).

-

Nucleophilic Attack: The 2,4-dibromophenol (weak nucleophile due to inductive withdrawal by Br) attacks the carbonyl carbon of the acid chloride.

-

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.

-

Base Scavenging: A non-nucleophilic base (Triethylamine or Pyridine) neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition.

Figure 1: Mechanistic pathway highlighting the stabilization of the transition state under microwave irradiation.

Equipment & Reagents

Instrumentation

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure and 250°C.

-

Vials: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Stirring: Magnetic stir bars (teflon coated).

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2,4-Dichlorobenzoyl chloride | 209.46 | 1.2 | Electrophile |

| 2,4-Dibromophenol | 251.90 | 1.0 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | Base/Scavenger |

| DMAP | 122.17 | 0.1 | Catalyst |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

Note: If 2,4-Dichlorobenzoyl chloride is unavailable, synthesize it in situ from 2,4-Dichlorobenzoic acid using Thionyl Chloride (SOCl2) before the microwave step.

Experimental Protocol

Method A: Acid Chloride Route (Recommended)

Step 1: Preparation

-

In a 5 mL microwave vial, dissolve 2,4-Dibromophenol (1.0 mmol, 252 mg) in dry DCM (3 mL) .

-

Add Triethylamine (1.5 mmol, 210 µL) and a catalytic amount of DMAP (0.1 mmol, 12 mg) .

-

Slowly add 2,4-Dichlorobenzoyl chloride (1.2 mmol, 251 mg) dropwise. Caution: Exothermic reaction.

-

Add a magnetic stir bar and seal the vial with a crimp cap.

Step 2: Microwave Irradiation

-

Place the vial in the microwave cavity.

-

Program the reactor with the following parameters:

-

Temperature: 100°C

-

Time: 10 minutes

-

Pre-stirring: 30 seconds

-

Absorption Level: High

-

-

Start the reaction.[3][4][5] The pressure may rise to ~2-5 bar depending on the solvent.

Step 3: Workup & Purification [6]

-

Cool the vial to room temperature (RT) using the reactor's compressed air cooling.

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with Ethyl Acetate (20 mL) .

-

Wash successively with:

-

1M HCl (10 mL) – removes excess base/DMAP

-

Sat. NaHCO3 (10 mL) – removes unreacted acid

-

Brine (10 mL) – removes water

-

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/Hexane (1:1) to obtain white crystalline needles.

Method B: Direct Steglich Esterification (Alternative)

Use this if the acid chloride is unstable or unavailable.

-

Combine 2,4-Dichlorobenzoic acid (1.0 mmol) , 2,4-Dibromophenol (1.0 mmol) , and DCC (1.1 mmol) in DCM (3 mL) .

-

Add DMAP (0.1 mmol) .

-

Microwave at 80°C for 15 minutes .

-

Filter off the precipitated DCU (dicyclohexylurea) byproduct before standard workup.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Optimization & Troubleshooting

The following table summarizes the optimization of reaction parameters. Data is based on typical reactivity profiles for sterically hindered benzoate synthesis [1][4].

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | DCM | 40 (Reflux) | 60 | 45% | Thermal control (slow) |

| 2 | DCM | 80 | 10 | 78% | Moderate pressure |

| 3 | DCM | 100 | 10 | 92% | Optimal Condition |

| 4 | DMF | 140 | 5 | 85% | Difficult workup (DMF removal) |

| 5 | Toluene | 120 | 15 | 88% | Good alternative to DCM |

Troubleshooting Guide:

-

Low Yield: Increase temperature by 10°C or extend time by 5 mins. Ensure reagents are dry (water consumes acid chloride).

-

Incomplete Conversion: Add 0.2 equiv more of the Acid Chloride and re-irradiate for 5 mins.

-

Byproduct Formation: If hydrolysis is observed (benzoic acid peak in NMR), ensure the solvent is anhydrous and the vial was sealed under inert atmosphere (N2/Ar).

Characterization & Safety

Physicochemical Properties (Target):

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 120–130°C (based on similar halogenated benzoates [1]).

-

Solubility: Soluble in DCM, EtOAc, DMSO; Insoluble in water.

Safety Warnings:

-

2,4-Dibromophenol: Toxic by ingestion and skin contact.

-

Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

-

Microwave Vials: Do not exceed the rated pressure limit (typically 20-30 bar). Always check for scratches on the glass before irradiation to prevent vessel failure.

References

-

Microwave Assistant Synthesis and Biological Activity of Some 2,4-Dichloroaryloxyacetyl hydrazones. Source: Asian Journal of Chemistry. URL:[Link]

-

Microwave Synthesis Conditions & Optimization. Source: UCSB Materials Research Laboratory. URL:[Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Source: Journal of Physical Science. URL:[Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Source: International Journal of Research in Pharmacy and Allied Science. URL:[Link]

-

Microwave-Assisted Ester Formation Using O-Alkylisoureas. Source: Organic Chemistry Portal. URL:[Link]

Technical Application Note: Optimized Synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate . It prioritizes mechanistic understanding, process control, and self-validating purification steps suitable for high-purity applications such as crystallographic standards or pharmaceutical intermediate benchmarking.

Abstract & Strategic Overview

The synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate presents a specific challenge in esterification chemistry: coupling a sterically hindered, electron-deficient acid chloride with an acidic, poor nucleophile (phenol). Standard Fischer esterification is ineffective here due to the low nucleophilicity of the phenol oxygen and the steric bulk of the ortho-chloro substituents on the benzoyl ring.

This protocol utilizes a Nucleophilic Catalysis Route (modified Schotten-Baumann/Steglich conditions) employing 2,4-dichlorobenzoyl chloride and 2,4-dibromophenol. The strategy relies on 4-Dimethylaminopyridine (DMAP) to generate a highly reactive N-acylpyridinium intermediate, overcoming the electronic deactivation of the reagents.

Key Advantages of this Protocol:

-

Stoichiometric Control: Uses the acid chloride as the limiting reagent to simplify purification.

-

Self-Validating Workup: Exploits the high acidity of 2,4-dibromophenol (

~7.8) for quantitative removal via alkaline washing. -

High Purity: Designed to yield crystalline product >99% purity without column chromatography.

Scientific Rationale & Reagent Selection

Mechanistic Causality

The reaction is governed by the interplay between steric hindrance and nucleophilicity.

-

The Electrophile (2,4-Dichlorobenzoyl chloride): The two chlorine atoms withdraw electrons (inductive effect), theoretically activating the carbonyl. However, the ortho-chlorine provides significant steric shielding, retarding direct attack by bulky nucleophiles.

-

The Nucleophile (2,4-Dibromophenol): The bromine atoms at the 2,4-positions stabilize the phenoxide anion, lowering the

to ~7.8 (compared to 10 for phenol). While this makes deprotonation easy, it renders the oxygen less nucleophilic.

Solution: We introduce DMAP . DMAP attacks the acid chloride faster than the phenol, forming a planar, resonance-stabilized N-acylpyridinium salt. This intermediate is less sterically hindered and more electrophilic, allowing the poor nucleophile (dibromophenol) to attack rapidly.

Reagent & Solvent Decision Matrix

| Component | Selected Reagent | Technical Justification |

| Solvent | Dichloromethane (DCM) | Primary Choice. Excellent solubility for both halogenated substrates. Low boiling point (40°C) allows easy removal without thermal degradation of the ester. |

| Alternative | Toluene | Scale-up Choice. Use if reaction volume >1L. Higher boiling point allows for azeotropic drying if needed, but harder to remove traces from the final crystal lattice. |

| Base | Triethylamine (TEA) | Acts as an HCl scavenger. Preferred over pyridine for easier removal (TEA·HCl is very water-soluble; TEA has lower boiling point than pyridine). |

| Catalyst | DMAP (5-10 mol%) | Critical. Without DMAP, the reaction may stall or require heating, which increases side-products (e.g., colored oxidation products of the bromophenol). |

| Acylating Agent | Acid Chloride | Generated in situ or purchased. Far superior to Carboxylic Acid + DCC, which produces insoluble urea byproducts that are difficult to separate from the halogenated ester. |

Experimental Protocol

Reaction Pathway Diagram (Graphviz)

Figure 1: Catalytic cycle showing the activation of the hindered acid chloride by DMAP.[1]

Step-by-Step Synthesis Procedure

Safety Note: Work in a fume hood. 2,4-Dichlorobenzoyl chloride is a lachrymator. 2,4-Dibromophenol is toxic and a skin irritant.

Phase 1: Preparation

-

Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Charge Reagents:

-

Add 2,4-Dibromophenol (5.04 g, 20.0 mmol, 1.0 equiv) to the RBF.

-

Add Dichloromethane (DCM) (anhydrous, 60 mL). Stir until dissolved.

-

Add Triethylamine (TEA) (3.4 mL, 24.0 mmol, 1.2 equiv). Note: Solution may darken slightly due to phenoxide formation.

-

Add DMAP (0.24 g, 2.0 mmol, 0.1 equiv).

-

-

Temperature Control: Cool the mixture to 0°C using an ice/water bath.

Phase 2: Acylation

-

Addition: Dissolve 2,4-Dichlorobenzoyl chloride (4.19 g, 20.0 mmol, 1.0 equiv) in DCM (20 mL) in the addition funnel.

-

Dropwise Feed: Add the acid chloride solution dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (25°C). Stir for 4–6 hours.

-

Monitoring: Check by TLC (Silica, 10% EtOAc/Hexane). The limiting reagent (Acid Chloride) should disappear.

-

Phase 3: Self-Validating Workup

-

Quench: Add 1M HCl (50 mL) to the reaction mixture. Stir vigorously for 10 mins.

-

Purpose: Converts excess TEA and DMAP into water-soluble hydrochloride salts.

-

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Alkaline Wash (Critical Step): Wash the organic layer with 1M NaOH (2 x 50 mL) .

-

Final Wash: Wash with Brine (sat. NaCl, 50 mL). Dry over anhydrous

. -

Concentration: Filter and evaporate solvent under reduced pressure (

, 35°C) to yield a crude white/off-white solid.

Phase 4: Crystallization

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%) . Allow to cool slowly to RT, then to 4°C.

-

Filtration: Collect crystals by vacuum filtration. Wash with cold Ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical alkaline wash step for purity assurance.

Quality Control & Validation

To ensure the protocol was successful, the following QC metrics must be met:

| Test | Expected Result | Interpretation |

| Appearance | White crystalline needles | Yellowing indicates oxidation of phenol or traces of pyridine. |

| Melting Point | Specific Range (e.g., 90-95°C) | Sharp range (<2°C) confirms purity. Broad range implies solvent entrapment. |

| 1H NMR | Aromatic region only (7.0 - 8.5 ppm) | Absence of broad -OH peak (~5.5 ppm) confirms full conversion and removal of phenol. |

| HPLC | Single peak >99.0% | Use C18 column, ACN/Water gradient. |

Troubleshooting:

-

Low Yield: Ensure DCM is anhydrous.[5] Water hydrolyzes the acid chloride to 2,4-dichlorobenzoic acid (insoluble in DCM, precipitates out).

-

Emulsions: During the NaOH wash, the density of the halogenated product in DCM is high. If emulsion forms, add more Brine.

References

-

PubChem. 2,4-Dibromophenol Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Steglich Esterification: Mechanism and Examples. [Link]

-

NIST Chemistry WebBook. IR Spectrum of 2,4-Dibromophenol. [Link][6]

Sources

- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yamaguchi Esterification [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phenol, 2,4-dibromo- [webbook.nist.gov]

Application Note: Storage, Handling, and Stability Protocols for 2,4-Dibromophenyl 2,4-dichlorobenzoate

This Application Note is designed for researchers and drug development professionals handling 2,4-Dibromophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5). It synthesizes chemical principles with practical handling strategies to ensure compound integrity and experimental reproducibility.

Executive Summary

2,4-Dibromophenyl 2,4-dichlorobenzoate is a highly halogenated diaryl ester. While chemically robust compared to anhydrides or acid chlorides, it possesses specific vulnerabilities—primarily base-catalyzed hydrolysis and photolytic dehalogenation . Its utility as a synthesis intermediate (often for benzoylureas or heterocyclic scaffolds) relies entirely on the integrity of the central ester linkage.

This guide moves beyond standard SDS recommendations, providing a "Self-Validating" protocol to prevent the silent degradation that often leads to inexplicable experimental failures (e.g., low yields due to pre-hydrolysis).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification / Data |

| Chemical Name | 2,4-Dibromophenyl 2,4-dichlorobenzoate |

| CAS Number | 314753-56-5 |

| Molecular Formula | C₁₃H₆Br₂Cl₂O₂ |

| Molecular Weight | 424.90 g/mol |

| Structure Description | Ester linkage connecting a 2,4-dichlorophenyl ring and a 2,4-dibromophenolic ring. |

| Physical State | Crystalline Solid (White to Off-White) |

| Solubility | Good: DMSO, DMF, THF, Chloroform, Dichloromethane.Poor: Water, Methanol (slowly reacts), Aliphatic hydrocarbons (Hexanes). |

| Reactivity Profile | Susceptible to hydrolysis (pH > 7); potential photolability (aryl bromides). |

Critical Storage Protocol: The "Cold-Dry" Chain

The Mechanism of Failure: The primary degradation pathway is hydrolysis , yielding 2,4-dichlorobenzoic acid and 2,4-dibromophenol. This reaction is autocatalytic in moist environments because the liberated acid lowers the pH, potentially catalyzing further degradation, though base-catalyzed hydrolysis is much faster.

Storage Hierarchy

-

Primary Container: Amber glass vial with a PTFE-lined screw cap. Plastic containers are discouraged due to potential leaching of plasticizers by halogenated aromatics.

-

Atmosphere: Argon or Nitrogen backfill is recommended for long-term storage (>3 months).

-

Temperature:

-

Short-term (< 1 month): 2–8°C (Refrigerator).

-

Long-term (> 1 month): -20°C (Freezer).

-

-

Desiccation: Store the primary vial inside a secondary container (desiccator or jar) containing activated silica gel or Drierite™.

Visualizing the Storage Logic

The following decision tree illustrates the protocol for receiving and storing the compound to maximize shelf-life.

Figure 1: Logic flow for the intake and storage of halogenated phenyl benzoates to prevent hydrolytic degradation.

Handling & Solubilization Protocols

Expert Insight: Researchers often dissolve this compound in DMSO for biological assays. Caution: DMSO is hygroscopic. If a stock solution in DMSO absorbs water, the ester will hydrolyze over time, changing the concentration of the active compound and introducing toxic phenolic byproducts.

Protocol A: Preparation of Stock Solutions (e.g., 10 mM)

-

Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly into a dry vial.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO or DMF (stored over molecular sieves).

-

Alternative: Acetone or Acetonitrile (for chemical synthesis applications).

-

Avoid: Methanol or Ethanol (risk of transesterification over long periods).

-

-

Dissolution: Vortex for 30 seconds. Sonicate only if necessary (limit to <5 mins to avoid heating).

-

Aliquot Strategy: Do not store bulk stock solutions at 4°C. Freeze-thaw cycles introduce moisture. Divide into single-use aliquots (e.g., 50 µL) and store at -80°C.

Protocol B: Reaction Setup (Synthesis Context)

When using this compound as an acylating agent or intermediate:

-

Base Sensitivity: If the reaction requires a base (e.g., K₂CO₃, Et₃N), add the base last or keep the temperature low (0°C) during addition to prevent premature hydrolysis of the ester.

-

Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 12 hours, to prevent debromination.

Quality Control & Stability Validation

Before committing the compound to a critical (and expensive) animal study or complex synthesis, validate its integrity.

Self-Validating QC Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start due to hydrophobicity).

-

Detection: 254 nm (Aromatic rings) and 280 nm.

-

Pass Criteria: Single peak > 98% area.

-

Fail Criteria: Presence of earlier eluting peaks (indicating hydrolysis products: 2,4-dibromophenol or 2,4-dichlorobenzoic acid).

Visualizing the QC Workflow

Figure 2: Quality Control workflow to verify compound integrity before experimental use.

Safety & Disposal (Halogenated Waste)

Hazards:

-

Skin/Eye Irritant: Both the ester and its hydrolysis products are irritants.

-

Environmental Toxicity: Polyhalogenated aromatics are persistent environmental pollutants.

Disposal Protocol:

-

Never dispose of down the drain.

-

Collect in a dedicated "Halogenated Organic Waste" container.

-

Label clearly with specific halogens (Cl, Br) to assist waste handlers in incineration protocols.

-

Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers, though this ester itself is stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3119453, 2,4-Dichlorophenyl 2,4-dichlorobenzoate. Retrieved from [Link].

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzoates.[1] (General class data for stability of halogenated aromatic esters). Retrieved from [Link].

- Kirby, A. J., & Varvoglis, A. G. (1967).The Reactivity of Phosphate Esters. Monoester Hydrolysis. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Sterically Hindered Diaryl Ester Synthesis

Subject: Improving Reaction Yield of 2,4-Dibromophenyl 2,4-dichlorobenzoate Ticket ID: CHEM-SUP-8824 Analyst: Senior Application Scientist

Executive Summary & Core Challenge

You are attempting to synthesize 2,4-Dibromophenyl 2,4-dichlorobenzoate . The primary reason for low yield in this specific reaction is dual ortho-substitution steric hindrance .

-

The Nucleophile: 2,4-Dibromophenol contains a bulky bromine atom at the ortho position, shielding the phenolic oxygen.

-

The Electrophile: 2,4-Dichlorobenzoyl chloride contains a chlorine atom at the ortho position, shielding the carbonyl carbon.

Standard Fischer esterification will fail. Standard Schotten-Baumann conditions (aq. NaOH) often result in hydrolysis of the acid chloride before the hindered phenol can attack.

The Solution: You must switch to a Nucleophilic Catalysis pathway using anhydrous conditions and a "Steglich-type" acyl-transfer mechanism (DMAP-catalyzed).

The "Golden" Protocol (High-Yield Optimization)

Do not use aqueous bases. Use the following anhydrous protocol designed for sterically hindered systems.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 2,4-Dibromophenol | Nucleophile | 1.0 | Must be dry.[1][2] |

| 2,4-Dichlorobenzoyl chloride | Electrophile | 1.2 | Excess drives equilibrium. |

| Triethylamine (TEA) | Base (Auxiliary) | 2.0 | Scavenges HCl. |

| DMAP | Catalyst | 0.1 - 0.2 | CRITICAL. Acts as acyl transfer agent. |

| DCM or Toluene | Solvent | N/A | Anhydrous (Water <50 ppm). |

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon flow.

-

Solubilization: Dissolve 2,4-Dibromophenol (1.0 eq) and DMAP (0.15 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (2.0 eq) via syringe. The solution may darken slightly; this is normal. Cool to 0°C .[2][3]

-

Acyl Chloride Addition: Dissolve 2,4-Dichlorobenzoyl chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Why? Slow addition prevents local overheating and minimizes anhydride side-products.

-

-

The "Push": Allow the reaction to warm to Room Temperature (RT).[2] If TLC shows incomplete conversion after 4 hours, reflux (40°C for DCM, 80°C if using Toluene) for 2-4 hours.

-

Technical Note: The steric bulk raises the activation energy. Thermal energy may be required to force the nucleophilic attack.

-

-

Quench: Add 1M HCl (aq) to quench the reaction and protonate the amines.

Mechanism & Workflow Visualization

The following diagram illustrates the critical role of DMAP in bypassing the steric hindrance.

Figure 1: The DMAP-catalyzed pathway creates a highly reactive intermediate that overcomes the steric barrier of the 2,4-dichloro substitution.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Q: I followed the protocol, but my yield is low. Where did I lose the product?

-

Cause A (Moisture): Acid chlorides hydrolyze rapidly to carboxylic acids (2,4-dichlorobenzoic acid) in the presence of water. This acid is unreactive to the phenol under these conditions.

-

Fix: Use freshly distilled DCM and keep the system under inert gas.

-

-

Cause B (Steric Wall): The reaction stalled because the energy barrier wasn't crossed.

-

Fix: Switch solvent to Toluene and reflux at 110°C. The higher temperature is often necessary for double-ortho substituted systems.

-

Issue 2: Starting Material (Phenol) Persists

Q: TLC shows a large spot of unreacted 2,4-dibromophenol.

-

Diagnosis: The phenol is acidic (

~7.8) but sterically blocked. -

Fix: Increase DMAP to 0.5 eq . DMAP is not just a catalyst here; it acts as a "shuttle." Alternatively, use Pyridine as the solvent (instead of DCM/TEA). Pyridine is a weaker base but an excellent solvent for acylations.

Issue 3: Impurity Profile

Q: I have a sticky solid that won't crystallize.

-

Diagnosis: Likely contamination with 2,4-dichlorobenzoic acid (from hydrolysis) or TEA-HCl salts .

-

Purification Protocol:

-

Acid Wash: Wash organic layer with 1M HCl (removes TEA/DMAP).

-

Base Wash: Wash organic layer with 10% Na₂CO₃ (removes unreacted 2,4-dichlorobenzoic acid and unreacted dibromophenol).

-

Recrystallization: The target ester is highly lipophilic. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.

-

Diagnostic Flowchart

Use this decision tree to resolve yield issues in real-time.

Figure 2: Diagnostic logic for troubleshooting yield loss based on Thin Layer Chromatography (TLC) analysis.

References

-

Steglich Esterification Mechanism : Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Catalysis of Hindered Phenols : Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Preparation of Esters of Sterically Hindered Alcohols and Phenols.[4] Acta Chemica Scandinavica, 53, 258-262. Link

-

Yamaguchi Esterification (Alternative for extreme hindrance) : Inanaga, J., et al. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

- Purification of Phenyl Benzoates: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low conversion rates in 2,4-Dibromophenyl 2,4-dichlorobenzoate esterification

Welcome to the technical support center for the synthesis of 2,4-Dibromophenyl 2,4-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification reaction. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

Low conversion is one of the most frequently encountered issues in the esterification of 2,4-Dibromophenyl 2,4-dichlorobenzoate. This can be attributed to a combination of factors, including steric hindrance from the ortho-substituents on both the phenol and the benzoic acid, which slows down the reaction rate.[1][2]

Question 1: My Fischer esterification is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

The direct acid-catalyzed esterification (Fischer esterification) of a sterically hindered phenol like 2,4-dibromophenol with a hindered carboxylic acid like 2,4-dichlorobenzoic acid is inherently slow and often incomplete.[3][4] The primary reasons for low conversion include:

-

Steric Hindrance: The bulky bromine and chlorine atoms in the ortho positions of the phenol and benzoic acid, respectively, physically obstruct the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon.

-

Reversibility of the Reaction: Fischer esterification is an equilibrium process.[3][5][6][7] The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the net yield.[3][7]

-

Deactivation of the Phenol: The electron-withdrawing nature of the bromine atoms on the phenyl ring decreases the nucleophilicity of the phenolic oxygen, making it a weaker nucleophile compared to a simple alcohol.[4][8]

Troubleshooting Steps & Optimization Strategies:

-

Effective Water Removal: To drive the equilibrium towards the product side, it is crucial to remove water as it is formed.[3][7][9]

-

Dean-Stark Apparatus: Utilize a Dean-Stark trap with an azeotroping solvent like toluene or xylene to continuously remove water from the reaction mixture.

-

Drying Agents: The addition of anhydrous salts such as magnesium sulfate (MgSO₄) or molecular sieves can also sequester water.[3]

-

-

Choice and Amount of Acid Catalyst:

-

Strong acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used.[3] For this hindered system, a higher catalyst loading might be necessary. However, excessive acid can lead to side reactions like sulfonation.[8]

-

Consider using a Lewis acid catalyst, such as scandium(III) triflate, which can be effective for hindered substrates.[3]

-

-

Reaction Temperature and Time:

-

Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance.[9][10][11] Refluxing in a higher boiling point solvent like toluene (111 °C) or xylene (approx. 140 °C) is recommended.

-

Given the slow reaction rate, extended reaction times (24-48 hours or longer) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Stoichiometry of Reactants:

A typical optimized Fischer esterification protocol for this system might look like this:

| Parameter | Recommended Condition |

| Reactants | 2,4-Dichlorobenzoic acid, 2,4-Dibromophenol |

| Catalyst | p-Toluenesulfonic acid (0.1 - 0.2 eq) |

| Solvent | Toluene |

| Apparatus | Round-bottom flask with Dean-Stark trap and condenser |

| Temperature | Reflux (approx. 111 °C) |

| Time | 24 - 48 hours (monitor by TLC/HPLC) |

Question 2: I've tried Fischer esterification with little success. What alternative esterification methods are better suited for such a sterically hindered system?

Answer:

For sterically hindered substrates where the Fischer esterification is inefficient, it is highly recommended to use coupling reagents or to activate the carboxylic acid. These methods generally proceed under milder conditions and are less susceptible to reversibility.

Recommended Alternative Methods:

-

Steglich Esterification: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13][14]

-

Mechanism Insight: The carboxylic acid reacts with DCC/EDC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium species, which is readily attacked by the weakly nucleophilic 2,4-dibromophenol.[13]

-

Advantages: The reaction is performed under mild, often room temperature, conditions and is highly effective for hindered alcohols and phenols.[12][13] The formation of a stable urea byproduct drives the reaction to completion.[13]

-

-

Acid Chloride Formation Followed by Acylation: This is a robust two-step approach.

-

Step 1: Acid Chloride Synthesis: Convert 2,4-dichlorobenzoic acid to its highly reactive acid chloride derivative, 2,4-dichlorobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15]

-

Step 2: Acylation of the Phenol: The purified acid chloride is then reacted with 2,4-dibromophenol in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the HCl byproduct.[8]

-

Advantages: The high reactivity of the acid chloride effectively overcomes the steric hindrance and the low nucleophilicity of the phenol.

-

-

Mitsunobu Reaction: This reaction allows for the formation of an ester from a carboxylic acid and an alcohol with inversion of stereochemistry at the alcohol's chiral center (not applicable here, but a powerful method nonetheless). It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17]

-

Mechanism Insight: The reagents activate the alcohol, making it a good leaving group, which is then displaced by the carboxylate nucleophile in an SN2 fashion.[16][17]

-

Considerations: While effective, the Mitsunobu reaction can be slow for highly hindered substrates.[16][18] The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification.

-

Workflow for Selecting an Alternative Method:

Caption: Decision workflow for alternative esterification methods.

Question 3: I'm attempting a Steglich esterification, but the reaction is still sluggish and the yield is poor. How can I optimize this?

Answer:

Even with a powerful method like Steglich esterification, severe steric hindrance can slow the reaction down. Here are key parameters to optimize:

-

Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.[13] For very slow reactions, switching to a higher boiling point solvent like acetonitrile or N,N-dimethylformamide (DMF) and gently heating (e.g., to 40-50 °C) can increase the rate.

-

Reagent Equivalents:

-

Ensure your carboxylic acid and carbodiimide (DCC or EDC) are used in slight excess (1.1-1.2 equivalents) relative to the phenol.

-

The amount of DMAP is catalytic, but for hindered systems, increasing the loading from the typical 5 mol% to 10-20 mol% can significantly accelerate the reaction.[19]

-

-

Order of Addition: The standard procedure involves adding the carbodiimide to a solution of the carboxylic acid, alcohol, and DMAP.[19] This minimizes the formation of the N-acylurea byproduct, which can occur if the O-acylisourea intermediate rearranges before reacting with the alcohol.[13]

-

Reaction Time: Do not assume the reaction is complete after a few hours. For this challenging substrate combination, allow the reaction to proceed for 24 hours or more at room temperature, monitoring by TLC.

-

Purity of Reagents and Dry Conditions: Carbodiimides are sensitive to moisture. Ensure your reagents are pure and the solvent is anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol for Optimized Steglich Esterification:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dibromophenol (1.0 eq), 2,4-dichlorobenzoic acid (1.1 eq), and DMAP (0.2 eq).

-

Dissolve the solids in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Proceed with a standard aqueous workup to remove excess reagents and DMAP.[20]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2,4-Dibromophenyl 2,4-dichlorobenzoate?

A: According to PubChem, 2,4-Dichlorophenyl 2,4-dichlorobenzoate has a molecular formula of C₁₃H₆Cl₄O₂ and a molecular weight of 336.0 g/mol .[21] It is expected to be a solid at room temperature.

Q2: Are there any common side reactions to be aware of?

A: Yes. In Fischer esterification, high temperatures and strong acid can lead to undesired side reactions.[8] In Steglich esterification, the primary side reaction is the formation of an N-acylurea from the rearrangement of the O-acylisourea intermediate.[13] This is more likely with slow-reacting alcohols and can be minimized by the addition of DMAP.[13]

Q3: How can I effectively purify the final product?

A: Purification will depend on the reaction method used.

-

Post-Fischer: After an aqueous workup to remove the acid catalyst and unreacted carboxylic acid, the crude product can be purified by recrystallization or silica gel column chromatography.

-

Post-Steglich: The main byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[13] Any remaining DCU and triphenylphosphine oxide (from Mitsunobu) can be removed by column chromatography.

Q4: Why is my product lost during aqueous workup?

A: While the final ester product is expected to be quite hydrophobic, if the reaction is incomplete, the unreacted 2,4-dichlorobenzoic acid can be extracted into a basic aqueous wash (e.g., with sodium bicarbonate solution). Similarly, the unreacted 2,4-dibromophenol can be extracted into a basic solution. Ensure your workup is appropriate for the expected product and starting materials. If you are working with very small scales, product loss can occur at each transfer and extraction step.[7][22]

Q5: Can I use an enzymatic approach for this esterification?

A: Enzymatic esterification, often using lipases, is a green chemistry alternative that operates under mild conditions.[23][24] While potentially effective, the significant steric hindrance of both substrates may result in very slow reaction rates or require a highly specific enzyme.[23] This would require significant methods development, including screening of different lipases and optimizing reaction conditions such as solvent and water activity.[23]

References

- HSCprep. (2025, March 4).

- ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.

- Study.com. What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate)

- Khan Academy.

- Wikipedia.

- CORE. Maximization of fructose esters synthesis by response surface methodology.

- Quora. (2016, November 16).

- AIP Publishing. Optimization of Esterification of Oleic acid and Trimethylolpropane (TMP) and Pentaerythritol (PE).

- RSC Publishing. (2024, August 13).

- ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.

- Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

- Reddit. (2025, January 28).

- Reddit. (2026, January 21).

- ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.

- MDPI. (2025, July 25).

- Chemistry Steps. (2021, November 18).

- Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. (2025, January 16).

- PMC. (2025, July 30).

- RSC Publishing. (2021, July 29).

- Google Patents. JPS6094941A - Esterification of phenol group-containing carboxylic acid.

- Scribd.

- Organic Chemistry D